molecular formula C18H18FN3O4S B2832266 4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole CAS No. 862793-90-6

4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole

Cat. No.: B2832266
CAS No.: 862793-90-6
M. Wt: 391.42
InChI Key: XNJFKKQGBIXSRC-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4, a furan-2-yl group at position 2, and a 4-methylpiperazine moiety at position 5.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c1-21-8-10-22(11-9-21)18-17(20-16(26-18)15-3-2-12-25-15)27(23,24)14-6-4-13(19)5-7-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJFKKQGBIXSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and sulfonylation reactions. Common reagents used in these steps include fluorobenzene derivatives, furan, and piperazine, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which 4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Sulfonyl-Containing Analogs
Compound Core R1 (Position 4) R2 (Position 5) Bioactivity
Target Compound Oxazole 4-Fluorophenylsulfonyl 4-Methylpiperazin-1-yl Not reported
ECHEMI 380190-49-8 Oxazole 4-Methylphenylsulfonyl 4-Methylpiperazin-1-yl Not reported
Compound 4 () Thiazole 4-Chlorophenyl Triazolyl-fluorophenyl Antimicrobial
Table 2: Anticancer Activity of Related Compounds
Compound Cell Line (IC50) Mechanism Reference
Thiadiazole () MCF-7 (1.28 µg/mL) Apoptosis, selective targeting
Pyrazoline 2f () HL-60/K562 (Caspase-3 activation) Apoptosis induction
Thiazole-propanamide () MCF-7/NIH/3T3 KPNB1 inhibition

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)oxazole, identified by its CAS number 862793-90-6, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN3O4SC_{18}H_{18}FN_3O_4S with a molecular weight of 391.4 g/mol. The structure features a furan ring, a fluorophenyl group, and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number862793-90-6
Molecular FormulaC18H18FN3O4S
Molecular Weight391.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan and oxazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like the sulfonyl group enhances these activities by increasing the electrophilicity of the compound.

Anticancer Properties

The compound's oxazole framework has been linked to anticancer activity. In vitro studies suggest that modifications at the C-2 and C-4 positions of the oxazole ring can lead to improved cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . For example, related compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating potent antiproliferative effects .

The biological activity is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer metabolism.
  • Induction of Apoptosis : Compounds have been shown to increase p53 expression and activate caspase pathways in cancer cells, leading to programmed cell death .
  • Antibacterial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis, a pathway crucial for bacterial growth.

Study 1: Antimicrobial Efficacy

A study evaluated several oxazole derivatives against A. hydrophila, Y. enterocolitica, and L. monocytogenes. The derivatives exhibited varying degrees of activity, with some showing better performance than standard antibiotics .

Study 2: Anticancer Activity

In another investigation, derivatives similar to this compound were tested against MCF-7 cells. Results indicated that specific modifications led to enhanced cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .

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